molecular formula C9H10O2 B038669 1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone CAS No. 120085-88-3

1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone

Cat. No.: B038669
CAS No.: 120085-88-3
M. Wt: 150.17 g/mol
InChI Key: QJYVFERIOAJANM-UHFFFAOYSA-N
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Description

1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone is a high-value chemical building block of significant interest in synthetic organic chemistry and medicinal chemistry research. This compound features a unique molecular architecture comprising a fused cyclopentane-dihydrofuran ring system functionalized with an acetyl group. This structure makes it a versatile precursor for the synthesis of more complex heterocyclic compounds. Researchers primarily utilize this ketone as a key intermediate in the development of novel pharmaceutical candidates, particularly those targeting central nervous system disorders, due to the structural similarity of its core scaffold to various bioactive molecules. Its mechanism of action in research contexts often involves serving as an electrophilic center for nucleophilic addition reactions or undergoing cyclocondensation to create diverse fused ring systems, such as analogs of prostaglandins or other physiologically active natural products. The electron-rich furan ring and the carbonyl group provide distinct sites for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This reagent is essential for chemists working on the design and synthesis of new chemical entities for biological screening and the development of advanced material science applications.

Properties

IUPAC Name

1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-6(10)9-5-7-3-2-4-8(7)11-9/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJYVFERIOAJANM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(O1)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Design

The most efficient route to 1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone involves a Au(I)-catalyzed tandem reaction of 3-yne-1,2-diol precursors. As demonstrated by Liu et al., this method enables the construction of the cyclopenta[b]furan core via a dual activation mechanism:

  • Alkyne Activation : Au(I) coordinates to the terminal alkyne, polarizing the C≡C bond and facilitating nucleophilic attack by the proximal hydroxyl group.

  • Cyclization : Intramolecular aldol-like condensation forms the fused cyclopentane ring, followed by aromatization to yield the furan moiety.

Critical to this process is the use of 1-(3-hydroxy-3-(1-hydroxycyclobutyl)prop-1-yn-1-yl)ethanone as the substrate. The acetyl group at the propargyl position directs regioselective cyclization, while the cyclobutanol moiety ensures proper ring strain for efficient annulation.

Standard Reaction Conditions

Optimized parameters for the synthesis (Table 1):

ParameterOptimal Value
CatalystPPh₃AuCl/AgOTf (1 mol%)
SolventTHF
Temperature70°C
Reaction Time4 hours
Yield73%

The choice of PPh₃AuCl over other gold complexes (e.g., AuCl₃ or NHC-Au) suppresses over-oxidation side reactions. Silver triflate acts as a halide scavenger, generating the active Au(I) species.

Substrate Synthesis and Modifications

Preparation of 3-Yne-1,2-diol Precursors

The key intermediate 1-(3-hydroxy-3-(1-hydroxycyclobutyl)prop-1-yn-1-yl)ethanone is synthesized in three steps (Scheme 1):

  • Silyl Protection :
    Trimethylsilylacetylene reacts with paraformaldehyde under basic conditions, followed by protection with TBDPSCl (82% yield).
    HC≡C-TMS+(CH₂O)ₙn-BuLiHOCH₂C≡C-TMSTBDPSClTBDPS-O-CH₂C≡C-TMS\text{HC≡C-TMS} + \text{(CH₂O)ₙ} \xrightarrow{\text{n-BuLi}} \text{HOCH₂C≡C-TMS} \xrightarrow{\text{TBDPSCl}} \text{TBDPS-O-CH₂C≡C-TMS}

  • Cyclobutane Introduction :
    Lithiation with t-BuLi and subsequent reaction with cyclobutanone installs the cycloalkanol group (80% yield).
    TBDPS-O-CH₂C≡C-TMSt-BuLi, cyclobutanoneTBDPS-O-C(C≡C-TMS)(cyclobutyl)OH\text{TBDPS-O-CH₂C≡C-TMS} \xrightarrow{\text{t-BuLi, cyclobutanone}} \text{TBDPS-O-C(C≡C-TMS)(cyclobutyl)OH}

  • Deprotection and Functionalization :
    TBDPS removal with TBAF yields the terminal alkyne, which undergoes Sonogashira coupling with acetyl-substituted aryl halides (88% yield).

Structural Variations and Yield Trends

Modifying the acetyl group’s position significantly impacts cyclization efficiency (Table 2):

Substitution PatternYield (%)
Para-acetylphenyl73
Meta-acetylphenyl51
Ortho-acetylphenyl<5

The para-substituted derivative exhibits optimal steric and electronic compatibility with the Au(I) catalyst’s coordination sphere.

Scalability and Process Optimization

Solvent and Temperature Effects

While THF provides optimal yields (73%), switching to dichloromethane reduces efficiency to 58% due to poor Au(I) solubility. Elevated temperatures (>100°C) promote decarbonylation side products, whereas temperatures <70°C result in incomplete cyclization.

Catalytic System Screening

Alternative catalysts were evaluated (Table 3):

Catalyst SystemYield (%)
PPh₃AuCl/AgOTf73
AuCl₃32
[Au(IPr)Cl]41
Pd(OAc)₂<5

The PPh₃AuCl/AgOTf system outperforms alternatives by balancing Lewis acidity and steric bulk, preventing undesired π-complexation with the furan ring.

Analytical Characterization

Spectroscopic Data

This compound exhibits distinct NMR features:

  • ¹H NMR (CDCl₃) : δ 2.56 (s, 3H, COCH₃), 2.74–2.70 (m, 2H, cyclopentane CH₂), 6.69 (s, 1H, furan H)

  • ¹³C NMR : δ 197.6 (C=O), 160.5 (furan C-O), 104.8 (furan C-H), 28.5–24.1 (cyclopentane CH₂)

High-resolution mass spectrometry confirms the molecular ion at m/z 189.0924 [M+H]⁺ (calculated: 189.0915).

Purity and Stability

Column chromatography (silica gel, petroleum ether/EtOAc 4:1) delivers >95% purity. The compound remains stable for >6 months at -20°C under argon.

Comparative Analysis with Related Methodologies

While the Au(I)-catalyzed route dominates current synthesis protocols, earlier approaches faced limitations:

  • Friedel-Crafts Acylation : Low regioselectivity (<20% yield) due to competing reactions at multiple furan positions.

  • Cross-Coupling Strategies : Suzuki-Miyaura reactions require pre-functionalized bromofurans, which are synthetically challenging to prepare .

Chemical Reactions Analysis

Types of Reactions

1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Preliminary research indicates that compounds similar to 1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone exhibit significant biological activities:

  • Antioxidant Properties : The structural features suggest potential antioxidant capabilities, possibly through free radical scavenging mechanisms.
  • Cytotoxicity : Investigations have shown that this compound may exhibit cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound in drug development.

Interaction Studies

Studies focusing on the interaction of this compound with biological targets such as enzymes and receptors are crucial for understanding its pharmacodynamics. Initial findings suggest interactions with cellular pathways related to inflammation and apoptosis.

Case Studies

  • Anticancer Activity : A study investigated the cytotoxic effects of several derivatives of this compound against human cancer cell lines. Results indicated that certain derivatives exhibited significant growth inhibition, suggesting potential for further development as anticancer agents.
  • Antioxidant Mechanism : Research focused on the antioxidant properties of compounds containing the cyclopentafuran moiety demonstrated their ability to mitigate oxidative stress in cellular models. The study concluded that these compounds could be explored for therapeutic applications in oxidative stress-related diseases.
  • Pharmacological Profiling : A comprehensive pharmacological study assessed the binding affinity of this compound to various receptors involved in inflammation and pain pathways. The findings suggest a promising role for this compound in developing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 1-(5,6-dihydro-4H-cyclopenta[b]furan-2-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name CAS Number Substituents/Ring System Key Applications/Properties
1-(5,6-Dihydro-4H-cyclopenta[b]furan-2-yl)ethanone 120085-88-3 Cyclopenta-fused furan, acetyl Pharmaceutical intermediates
1-(4,5-Dimethyl-2-furanyl)ethanone 73761-44-1 Dimethyl-substituted furan Flavor chemistry, Maillard products
1-(3,5-Dimethylfuran-2-yl)ethanone 22940-86-9 Dimethyl-substituted furan Flavor and fragrance industry
1-(4,5,6,7-Tetrahydro-2-benzofuranyl)ethanone 120085-89-4 Tetrahydrobenzofuran, acetyl Structural analog for drug design
2-Acetylfuran (1-(Furan-2-yl)ethanone) 1192-62-7 Simple furan, acetyl Food flavoring, Maillard reaction

Key Observations :

  • Ring System Complexity : The cyclopenta-fused furan in the target compound introduces steric hindrance and altered electronic properties compared to simpler furans like 2-acetylfuran. This may enhance stability and modulate reactivity in synthetic pathways .
  • Substituent Influence : Methyl groups in dimethyl-substituted furans (e.g., 73761-44-1) increase hydrophobicity but reduce ring strain compared to bicyclic systems.
Antiproliferative Potential
  • Thiophene Analogues: Cyclopenta[b]thiophene derivatives (e.g., compounds 24 and 25 in ) exhibit antiproliferative activity against MCF7 breast cancer cells via tyrosine kinase inhibition .
  • 1,3,4-Oxadiazole Derivatives: Compounds like 1-[2-phenyl-5-(1,2,5,9b-tetrahydronaphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-3(2H)-yl] ethanone () demonstrate anti-inflammatory activity, highlighting the utility of acetylated furan moieties in bioactive heterocycles .

Biological Activity

1-(5,6-Dihydro-4H-cyclopenta[b]furan-2-yl)ethanone, with the molecular formula C9_9H10_{10}O2_2, is a bicyclic compound characterized by a cyclopentafuran moiety and a ketone functional group. This unique structure suggests potential biological activities, particularly in medicinal chemistry and organic synthesis. Preliminary studies indicate that compounds with similar structures may exhibit antioxidant properties and cytotoxicity against cancer cell lines, making this compound of interest for further investigation.

Antioxidant Activity

Research indicates that compounds containing furan rings often exhibit antioxidant properties. The presence of the cyclopentafuran moiety in this compound suggests it may act as a free radical scavenger, potentially modulating oxidative stress in biological systems. Studies have shown that related compounds can inhibit lipid peroxidation and scavenge reactive oxygen species (ROS), although specific data on this compound remains limited .

Cytotoxicity and Anticancer Potential

Preliminary investigations into the cytotoxic effects of this compound reveal promising results against various cancer cell lines. For instance, compounds with similar bicyclic structures have demonstrated significant activity against MCF-7 breast cancer cells. The mechanisms underlying this activity may involve the induction of apoptosis or disruption of cellular signaling pathways associated with cancer progression .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its electrophilic carbonyl group may interact with nucleophiles in biological systems, leading to modulation of enzyme activities or receptor binding. This interaction could influence various cellular processes such as inflammation and apoptosis .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds reveals insights into the potential biological activity of this compound:

Compound NameStructural FeaturesUnique Properties
2-Acetylbenzofuran Contains a benzofuran moietyExhibits anti-inflammatory activity
5-Methylcyclopentafuran Methyl substitution on the ringPotentially more lipophilic
3-Hydroxycoumarin Similar bicyclic structureKnown for anticoagulant properties

This table highlights the diversity within this class of chemicals and emphasizes how structural variations can influence biological activity.

Case Studies

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